molecular formula C18H25N3O3 B6059737 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6059737
M. Wt: 331.4 g/mol
InChI Key: VRHFQOFALCWAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD belongs to the class of pyrazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the activation of mGluRs, which are G protein-coupled receptors that modulate intracellular signaling pathways through the activation of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to selectively activate the group I mGluRs (mGluR1 and mGluR5), leading to the activation of phospholipase C and the release of IP3 and DAG. The resulting increase in intracellular calcium levels and protein kinase C activation has been implicated in a range of physiological and pathological processes, including synaptic plasticity, neuronal excitability, and neurodegeneration.
Biochemical and Physiological Effects
3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to exhibit a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the protection against neurodegeneration. 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to enhance synaptic transmission in the hippocampus and cortex, leading to the modulation of learning and memory processes. 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has also been found to regulate neuronal excitability by modulating the activity of voltage-gated ion channels, including calcium and potassium channels. Finally, 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to protect against neurodegeneration in animal models of Parkinson's disease and ischemic stroke, suggesting its potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its selectivity for the group I mGluRs, which allows for the specific modulation of their signaling pathways without affecting other glutamate receptors. 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is also relatively stable and easy to synthesize, making it a cost-effective tool for investigating the function and regulation of mGluRs. However, one of the limitations of using 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is its potential off-target effects, as it has been shown to interact with other proteins and ion channels in addition to mGluRs. Additionally, 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a relatively short half-life in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the use of 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid in scientific research. One area of interest is the investigation of the role of mGluRs in neurodegenerative diseases, including Alzheimer's disease and Huntington's disease. 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid may also be useful in the development of novel therapeutic strategies for the treatment of neurological disorders, such as the modulation of mGluR signaling pathways to enhance synaptic plasticity and neuronal survival. Finally, 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid may be used in the development of new chemical probes for the study of mGluRs and their downstream signaling pathways.

Synthesis Methods

The synthesis of 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 1-(1-adamantyl)ethylamine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained by the reaction of the resulting pyrazole derivative with chloroacetyl chloride.

Scientific Research Applications

3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been widely used in scientific research as a tool to study the function and regulation of glutamate receptors. Glutamate is one of the major excitatory neurotransmitters in the central nervous system, and its receptors play a crucial role in synaptic plasticity, learning, and memory. 3-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to selectively activate the metabotropic glutamate receptors (mGluRs) and modulate their signaling pathways, providing a valuable tool for investigating the physiological and pathological roles of mGluRs.

properties

IUPAC Name

3-[1-(1-adamantyl)ethylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-10(18-6-11-3-12(7-18)5-13(4-11)8-18)19-16(22)15-14(17(23)24)9-21(2)20-15/h9-13H,3-8H2,1-2H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHFQOFALCWAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C=C4C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}-1H-pyrazole-4-carboxylic acid

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